4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate
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Overview
Description
4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a dimethoxyphenyl acetate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,6-dimethoxyphenyl acetic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with an appropriate reagent to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the chlorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce hydroxylated derivatives .
Scientific Research Applications
4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares structural similarities with the presence of chlorophenyl and dimethoxyphenyl groups.
Macrooxazoles A-D: These oxazole derivatives have similar core structures and exhibit comparable biological activities.
Uniqueness
4-{[2-(4-CHLOROPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-2,6-DIMETHOXYPHENYL ACETATE is unique due to its specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H16ClNO6 |
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Molecular Weight |
401.8 g/mol |
IUPAC Name |
[4-[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C20H16ClNO6/c1-11(23)27-18-16(25-2)9-12(10-17(18)26-3)8-15-20(24)28-19(22-15)13-4-6-14(21)7-5-13/h4-10H,1-3H3/b15-8- |
InChI Key |
PXNOLLIOXAKECE-NVNXTCNLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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